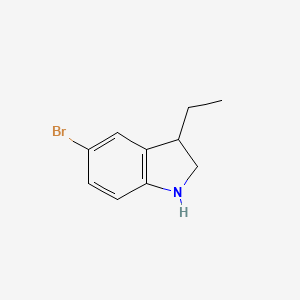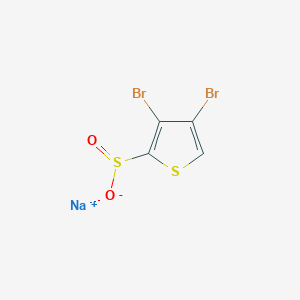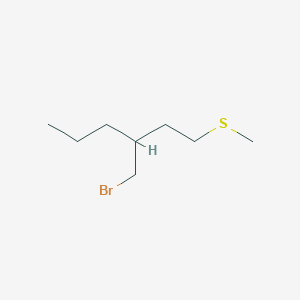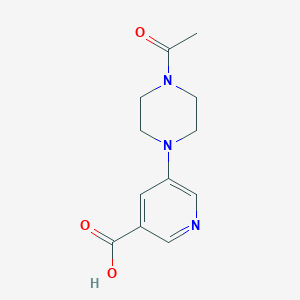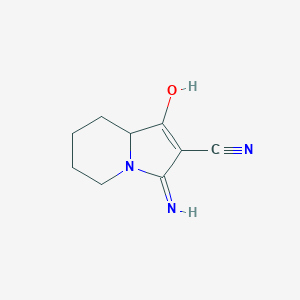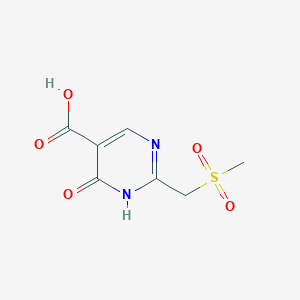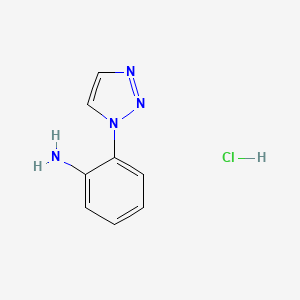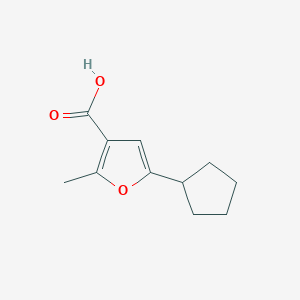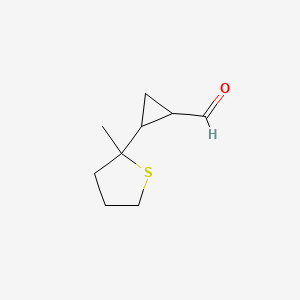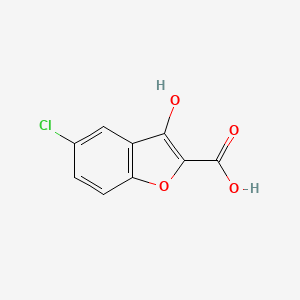![molecular formula C13H16O B13205910 4-Methyl-1-phenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B13205910.png)
4-Methyl-1-phenyl-7-oxabicyclo[4.1.0]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-1-phenyl-7-oxabicyclo[410]heptane is a bicyclic organic compound with a unique structure that includes an oxirane ring fused to a cyclohexane ring
Métodos De Preparación
The synthesis of 4-Methyl-1-phenyl-7-oxabicyclo[4.1.0]heptane can be achieved through several routes. One common method involves the reaction of phenylmagnesium bromide with 4-methyl-7-oxabicyclo[4.1.0]heptan-2-one. The reaction is typically carried out in an anhydrous ether solvent under reflux conditions. Another method involves the cyclization of 4-methyl-1-phenyl-1,6-heptadiene oxide using a Lewis acid catalyst such as boron trifluoride etherate .
Análisis De Reacciones Químicas
4-Methyl-1-phenyl-7-oxabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include potassium permanganate, chromium trioxide, hydrogen gas, and palladium catalysts. The major products formed from these reactions include ketones, carboxylic acids, and diols .
Aplicaciones Científicas De Investigación
4-Methyl-1-phenyl-7-oxabicyclo[4.1.0]heptane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-Methyl-1-phenyl-7-oxabicyclo[4.1.0]heptane involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can inhibit enzyme activity or alter receptor function, resulting in various biological effects .
Comparación Con Compuestos Similares
4-Methyl-1-phenyl-7-oxabicyclo[4.1.0]heptane can be compared with similar compounds such as:
Limonene oxide: Both compounds contain an oxirane ring, but limonene oxide has a different substitution pattern and is derived from limonene.
1-Phenyl-7-oxabicyclo[4.1.0]heptane: This compound is similar in structure but lacks the methyl group at the 4-position.
7-Oxabicyclo[2.2.1]heptane: This compound has a different bicyclic structure and is used in different applications
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Propiedades
Fórmula molecular |
C13H16O |
|---|---|
Peso molecular |
188.26 g/mol |
Nombre IUPAC |
4-methyl-1-phenyl-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C13H16O/c1-10-7-8-13(12(9-10)14-13)11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3 |
Clave InChI |
MQJUQCDTXVLXJK-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2(C(C1)O2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-amino-6-methylfuro[3,2-b]pyridine-3-carboxylate](/img/structure/B13205829.png)
